8-Fluoro-2-(trifluoromethyl)quinoline
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Overview
Description
8-Fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The incorporation of fluorine atoms into quinoline structures can significantly enhance their biological activity and other unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzotrifluoride with ethyl fluoroacetate under basic conditions can yield the desired quinoline derivative . Another method involves the direct fluorination of quinoline derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2-(trifluoromethyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
8-Fluoro-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F4N |
---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
8-fluoro-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F4N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H |
InChI Key |
CHOFHSSVBBYFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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